Allyl isovalerate
Description
Historical Context of Academic Inquiry
The study of esters for their aromatic properties has a long history, with the flavor industry beginning to replace or augment natural flavors with synthetic esters around 1950. ebsco.com Allyl isovalerate has been utilized as a fragrance and flavoring ingredient since the 1950s. iarc.fr The parent acid, isovaleric acid, was first discovered by Michel Eugène Chevreul in the early 19th century and was initially named phocenic acid as it was sourced from dolphin oil. biocrates.com It was later found in the valerian plant, from which it derives its modern name. biocrates.com
The common method for synthesizing this compound is through the direct esterification of allyl alcohol with isovaleric acid, often in the presence of a solvent like benzene (B151609) to facilitate the reaction. chemdad.com While its use in commercial products is well-documented from the mid-20th century, specific details of its initial academic synthesis and characterization are less prominent in readily available literature. Much of the later academic and regulatory inquiry has been driven by its use as a food additive and its subsequent toxicological evaluation. nih.govca.gov
Structural Classification within Allyl Ester Chemistry
This compound is classified as an aliphatic allyl ester. tga.gov.au Esters are organic compounds formed from the reaction of a carboxylic acid and an alcohol. ebsco.com In the case of this compound, the alcohol is allyl alcohol, and the carboxylic acid is isovaleric acid (3-methylbutanoic acid). oecd.org
A key characteristic of allyl esters is their susceptibility to hydrolysis, breaking down into allyl alcohol and the corresponding carboxylic acid. oecd.org This hydrolysis can occur enzymatically in the body. oecd.org The rate of this hydrolysis is influenced by the structure of the carboxylic acid component. This compound, being a branched-chain ester, undergoes hydrolysis at a slower rate compared to straight-chain allyl esters. industrialchemicals.gov.au
The toxicity of many allyl esters is primarily linked to their metabolic products. oecd.orgindustrialchemicals.gov.au In vivo, this compound is metabolized to isovaleric acid and allyl alcohol. oecd.org Allyl alcohol is then oxidized to form acrolein, a highly reactive and toxic aldehyde, or to a lesser extent, glycidol (B123203). nih.govoecd.orgca.gov Acrolein is considered to be responsible for the observed hepatotoxicity of allyl esters. oecd.org
Detailed Research Findings
Significant research into the toxicological profile of this compound was conducted by the U.S. National Toxicology Program (NTP). The findings from these studies, particularly the carcinogenesis bioassay, provide a detailed look into the compound's effects in animal models.
The NTP conducted two-year gavage studies on F344/N rats and B6C3F1 mice. nih.gov In these studies, animals were administered this compound in corn oil at doses of 31 or 62 mg/kg of body weight. nih.gov
Carcinogenesis Study in F344/N Rats
In male F344/N rats, there was a dose-related increase in the incidence of mononuclear cell leukemia. tga.gov.auinchem.org Non-neoplastic lesions were also observed in the livers of rats, including cholangiofibrosis, cirrhosis, and focal necrosis, particularly at higher doses. industrialchemicals.gov.au
Table 1: Survival and Mean Body Weight of F344/N Rats in a 2-Year Gavage Study of this compound
| Sex | Dose (mg/kg) | Initial No. of Animals | Survival (%) | Mean Body Weight (g) at 104 weeks |
|---|---|---|---|---|
| Male | Control | 50 | 72 | 425 |
| 31 | 50 | 74 | 418 | |
| 62 | 50 | 68 | 412 | |
| Female | Control | 50 | 80 | 310 |
| 31 | 50 | 82 | 305 | |
| 62 | 50 | 76 | 298 |
Data sourced from NTP Technical Report TR-253
Carcinogenesis Study in B6C3F1 Mice
In female B6C3F1 mice, an increased incidence of malignant lymphomas was observed. tga.gov.auinchem.org Male mice showed an increase in squamous cell papillomas and epithelial hyperplasia of the forestomach. inchem.org
Table 2: Incidence of Neoplasms in F344/N Rats and B6C3F1 Mice in a 2-Year Gavage Study of this compound
| Species | Sex | Neoplasm | Control | 31 mg/kg | 62 mg/kg |
|---|---|---|---|---|---|
| Rat | Male | Mononuclear Cell Leukemia | 15/50 (30%) | 20/50 (40%) | 25/50 (50%) |
| Mouse | Female | Malignant Lymphomas | 11/50 (22%) | 11/50 (22%) | 18/50 (36%) |
| Mouse | Male | Squamous Cell Papillomas (Forestomach) | 0/50 (0%) | 1/50 (2%) | 3/48 (6%) |
Data sourced from NTP Technical Report TR-253
Genotoxicity
The genotoxicity of this compound has also been investigated. While it was not found to be mutagenic in Salmonella typhimurium, it did induce sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary cells. iarc.frca.gov There is evidence that the metabolites of this compound, such as glycidol and glycidaldehyde, are genotoxic. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 3-methylbutanoate | |
|---|---|---|
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InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
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InChI Key |
HOMAGVUCNZNWBC-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)CC(=O)OCC=C | |
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Molecular Formula |
C8H14O2 | |
| Record name | ALLYL ISOVALERATE | |
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DSSTOX Substance ID |
DTXSID4039233 | |
| Record name | Allyl isovalerate | |
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Molecular Weight |
142.20 g/mol | |
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Physical Description |
Allyl isovalerate is a clear colorless to pale yellow liquid with overripe fruit odor and an apple taste. (NTP, 1992), Colorless to pale yellow liquid with an odor of overripe fruit; [CAMEO], Colourless to pale yellow liquid with a fruity apple/cherry odour | |
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Boiling Point |
306.1 °F at 729 mmHg (NTP, 1992), 89-90 °C, 161.00 °C. @ 760.00 mm Hg | |
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Flash Point |
103.5 °F (NTP, 1992), 40 °C | |
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Solubility |
less than 0.1 mg/mL at 61.7 °F (NTP, 1992), Insoluble in water and miscible with perfume and flavour materials, 1ml in 1ml 95% ethanol (in ethanol) | |
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| Record name | Allyl isovalerate | |
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Density |
0.882 at 75 °F (NTP, 1992) - Less dense than water; will float, 0.879-0.884 | |
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Vapor Pressure |
13 mmHg at 71.6 °F ; 16.8 mmHg at 86.0 °F (NTP, 1992), 13.0 [mmHg] | |
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Color/Form |
LIQUID | |
CAS No. |
2835-39-4 | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes
The primary and most established method for synthesizing allyl isovalerate is through the direct esterification of its parent compounds: allyl alcohol and isovaleric acid. This reaction is a classic example of Fischer-Speier esterification, a cornerstone of organic synthesis.
Esterification Reactions of Allyl Alcohol with Isovaleric Acid
The synthesis of this compound is achieved by the reaction of allyl alcohol with isovaleric acid. rsc.org This reaction is an acid-catalyzed condensation, where a molecule of water is eliminated. Typically, a strong acid catalyst such as sulfuric acid is used to protonate the carbonyl oxygen of the isovaleric acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of the allyl alcohol. researchgate.net
Azeotropic Esterification Techniques
A highly effective method for driving the esterification reaction to completion is the use of azeotropic distillation. rsc.orgresearchgate.net In this technique, a water-immiscible organic solvent, such as benzene (B151609) or toluene, is added to the reaction mixture. rsc.orgresearchgate.net This solvent forms a low-boiling azeotrope with the water produced during the reaction.
As the mixture is heated to reflux, the water-solvent azeotrope vaporizes and is collected in a Dean-Stark apparatus. Upon condensation, the water and the organic solvent separate into two phases due to their immiscibility. The denser water is collected and removed, while the lighter organic solvent is returned to the reaction flask. researchgate.net This continuous removal of water effectively shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, resulting in a high yield of this compound. researchgate.net This technique is efficient, allows for the use of recovered solvent in subsequent batches, and can produce a high-purity product without the need for extensive purification. researchgate.net
| Synthetic Method | Reactants | Key Conditions | Purpose of Conditions |
|---|---|---|---|
| Fischer-Speier Esterification | Allyl Alcohol, Isovaleric Acid | Strong acid catalyst (e.g., H₂SO₄), Heat | To protonate the carboxylic acid and increase reaction rate. |
| Azeotropic Esterification | Allyl Alcohol, Isovaleric Acid | Reflux with a water-immiscible solvent (e.g., Toluene, Benzene) using a Dean-Stark apparatus. | To continuously remove water, shifting the equilibrium toward the ester product for higher yield. rsc.orgresearchgate.net |
This compound as a Synthetic Intermediate or Precursor
The primary chemical transformation of this compound involves its hydrolysis, which is the reverse of its synthesis reaction. This cleavage yields its constituent parts: isovaleric acid and allyl alcohol. inchem.orgnih.gov While direct use of this compound as an intermediate in multi-step organic syntheses is not widely documented, its hydrolysis products are valuable precursors.
Hydrolysis: In biological systems, this compound is readily metabolized via hydrolysis. inchem.orgnih.govnih.gov This process can also be achieved in a laboratory setting through acid- or base-catalyzed reactions. The hydrolysis breaks the ester linkage, releasing allyl alcohol and isovaleric acid.
Precursor to Other Compounds: Following hydrolysis, the liberated allyl alcohol can serve as a precursor for other important chemical intermediates. inchem.orgnih.gov Metabolic studies show that allyl alcohol can be oxidized to form either acrolein or the epoxide, glycidol (B123203). inchem.orgnih.gov These transformations highlight the synthetic potential of the allyl moiety released from this compound.
Acrolein: A highly reactive α,β-unsaturated aldehyde used in the synthesis of various chemicals.
Glycidol: A functionalized epoxide that is a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules.
Theoretically, the alkene functional group in this compound could undergo typical reactions of a double bond, such as hydrogenation to form propyl isovalerate or participation in polymerization reactions. However, the primary documented role of this compound as an intermediate is as a stable source or pro-drug for the controlled release of allyl alcohol and isovaleric acid. inchem.orgnih.gov
Mechanistic Studies of Related Allyl Reactions
The reactivity of this compound is largely defined by its two functional groups: the ester and the allyl group. Understanding the mechanisms of reactions involving these groups, particularly the allyl moiety, provides insight into the compound's chemical behavior.
Claisen Rearrangement of Allyl Vinyl Ethers
A classic and mechanistically significant reaction involving allyl groups is the Claisen rearrangement. This reaction is a powerful carbon-carbon bond-forming process that involves the thermal or Lewis-acid-catalyzed rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. inchem.org It is the first recorded example of a nih.govnih.gov-sigmatropic rearrangement. inchem.org
The mechanism is concerted, meaning all bond-breaking and bond-forming occur in a single step through a six-membered, cyclic transition state. inchem.orgnih.gov This pericyclic reaction involves the reorganization of six electrons. nih.gov The transition state preferentially adopts a chair-like conformation to minimize steric hindrance, which often results in high stereoselectivity in the product. nih.gov The equilibrium of the reaction strongly favors the carbonyl product due to the formation of a very stable carbon-oxygen double bond. nih.gov
Reaction Mechanisms Involving Allyl Alcohols
The reactions of allyl alcohol, one of the precursors of this compound, are illustrative of the reactivity of the allyl group. Allylic alcohols undergo substitution reactions through mechanisms that are influenced by the stability of the allylic carbocation.
When reacting with hydrogen halides (HX), allylic alcohols typically proceed through an S(_N)1 mechanism. researchgate.net The reaction involves three key steps:
Protonation: The hydroxyl group is protonated by the acid, converting it into a good leaving group (water). researchgate.net
Carbocation Formation: The water molecule departs, forming a resonance-stabilized allylic carbocation. This delocalization of the positive charge over two carbon atoms is a key feature of the reactivity of allylic systems.
Nucleophilic Attack: The halide ion attacks the carbocation to form the final alkyl halide product. researchgate.net
In other reactions, such as the Babler oxidation, an allylic alcohol first forms a chromate (B82759) ester. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement, similar in nature to the Claisen rearrangement, before the final oxidation step yields an enone. researchgate.net These examples demonstrate the unique ability of the allylic system to stabilize intermediates and participate in concerted, pericyclic reactions.
Biochemical Pathways and Enzymatic Transformations Non Human Systems
Hydrolytic Cleavage Mechanisms in Experimental Systems
Allyl isovalerate, like other esters, undergoes hydrolysis to yield its constituent alcohol and carboxylic acid. This process is primarily mediated by esterase enzymes present in various biological tissues.
Enzymatic Hydrolysis by Esterases from Pancreas, Intestinal Mucosa, and Liver Homogenates
In experimental systems, this compound is readily hydrolyzed by esterases found in pancreatic juice, intestinal mucosa, and liver homogenates. These enzymes cleave the ester bond, releasing isovaleric acid and allyl alcohol. Studies using rat preparations have quantified the rates of this hydrolysis.
Rat small intestinal mucosa preparations demonstrate rapid hydrolysis of this compound, with a reported half-life (t') of approximately 0.096 seconds inchem.orgindustrialchemicals.gov.au.
Rat liver homogenates also exhibit significant esterase activity, hydrolyzing this compound with a half-life (t') of approximately 3.96 seconds inchem.orgindustrialchemicals.gov.au.
Hydrolysis by simulated pancreatic juice is also efficient, with allyl hexanoate (B1226103) (a related allyl ester) showing a half-life (t') of approximately 1.98 minutes inchem.org.
Comparative studies indicate that liver esterases generally possess higher hydrolytic activity than those found in intestinal mucosa soton.ac.uk. Esterase activity is known to vary between species, with rat esterases often exhibiting higher activity compared to human esterases oecd.orgnih.gov. Human hepatic esterases have been characterized with a molecular weight of approximately 180,000, distinct from intestinal esterases (53,000-55,000) nih.gov.
Table 1: Hydrolysis Half-lives of this compound in Rat Tissue Preparations
| Tissue Preparation | Half-life (t') |
| Rat small intestinal mucosa | ~0.096 seconds |
| Rat liver homogenates | ~3.96 seconds |
| Simulated pancreatic juice* | ~1.98 minutes |
Note: The pancreatic juice data is for allyl hexanoate, presented as indicative of similar hydrolysis rates for this compound.
Comparative Hydrolysis Kinetics with Other Allyl Esters
The rate at which this compound is hydrolyzed differs significantly when compared to allyl esters with straight-chain fatty acid moieties. This compound, possessing a branched-chain structure, undergoes hydrolysis at a slower rate inchem.orgindustrialchemicals.gov.ausoton.ac.ukoecd.orgoecd.org.
Research indicates that straight-chain allyl esters are hydrolyzed approximately 100 times faster than their branched-chain counterparts in vitro inchem.orgindustrialchemicals.gov.auoecd.orgoecd.org. This kinetic difference is attributed to factors such as steric hindrance and the structural characteristics of the hydrocarbon groups adjacent to the ester bond, which influence the accessibility and interaction of the esterases with the substrate soton.ac.uk. The slower hydrolysis of branched-chain esters like this compound results in a more gradual release of allyl alcohol, which can impact its subsequent metabolic processing and potential for adverse effects inchem.orgoecd.orgeuropa.eu.
Table 2: Comparative Hydrolysis Rates of Allyl Esters
| Ester Type | Relative Hydrolysis Rate (in vitro) | Key Factors Influencing Rate |
| Straight-chain | Faster | Less steric hindrance, higher accessibility to esterases. |
| Branched-chain | Slower | Greater steric hindrance, lower accessibility to esterases. |
| This compound | Slower | Branched-chain structure compared to straight-chain allyl esters. |
Metabolic Fates of Primary Degradation Products (Excluding Toxicological Outcome)
Following the hydrolysis of this compound, the liberated allyl alcohol enters further metabolic pathways, primarily oxidative transformations.
Allyl Alcohol Oxidative Metabolism
Allyl alcohol, a product of this compound hydrolysis, is subject to significant oxidative metabolism in biological systems.
A principal metabolic route for allyl alcohol involves its oxidation by alcohol dehydrogenase (ADH). This cytosolic enzyme, specifically identified as allyl-alcohol dehydrogenase (EC 1.1.1.54), catalyzes the conversion of allyl alcohol to the highly reactive α,β-unsaturated aldehyde, acrolein industrialchemicals.gov.aueuropa.eujst.go.jpwikipedia.orgoup.comebi.ac.ukresearchgate.netnih.govuclan.ac.uk. This reaction typically requires cofactors such as NADP+ or NAD+ europa.euwikipedia.orgebi.ac.uk. The formation of acrolein is a critical step in the metabolic cascade of allyl alcohol. Acrolein can subsequently be detoxified through oxidation to acrylic acid by aldehyde dehydrogenase (ALDH) or via conjugation with glutathione (B108866) (GSH) industrialchemicals.gov.aueuropa.eujst.go.jpnih.govuclan.ac.uk.
An alternative metabolic pathway for allyl alcohol involves epoxidation, leading to the formation of glycidol (B123203) industrialchemicals.gov.auoup.com. This transformation can occur through hepatic microsomal oxidation, a process often mediated by cytochrome P450 (CYP) enzymes, which are known to catalyze the epoxidation of olefinic substrates industrialchemicals.gov.auoup.comnih.gov. The resulting epoxide, glycidol, can then be further metabolized to glycerol (B35011) by epoxide hydrolase industrialchemicals.gov.auoup.com.
Compound List:
this compound
Isovaleric acid
Allyl alcohol
Acrolein
Glycidol
Glycerol
Acrylic acid
Glutathione (GSH)
Epoxide Hydrolase Activity on Glycidol
Glycidol, a reactive epoxide, is a known metabolite that can arise from the oxidation of allyl alcohol inchem.orgnih.gov. Epoxide hydrolases (EHs) are a class of enzymes crucial for detoxifying epoxides by catalyzing their hydrolysis to vicinal diols nih.govwur.nl. These enzymes are found across various organisms, including mammals, plants, fungi, and bacteria nih.govwur.nl. The mechanism typically involves a two-step process: initial nucleophilic attack by an active site residue (often aspartate) on the epoxide ring to form an alkyl-enzyme intermediate, followed by hydrolysis of this intermediate to release the diol product nih.govdiva-portal.orgacs.org. In non-human systems, EHs can exhibit significant enantioselectivity, influencing the stereochemical outcome of glycidol hydrolysis nih.govrsc.orgpnas.org. For instance, studies have shown that microbial epoxide hydrolases can efficiently hydrolyze glycidol, sometimes leading to the formation of poly(glycidol) under specific conditions oup.com. The activity and specificity of EHs can vary greatly depending on the specific enzyme and substrate, with some enzymes showing preference for certain glycidol derivatives nih.govmdpi.com.
Isovaleric Acid Metabolic Pathways
Isovaleric acid, the other hydrolysis product of this compound, is a branched-chain fatty acid that undergoes several metabolic transformations, particularly in microbial systems and in the context of specific metabolic disorders.
Conjugation with Glycine (B1666218)
In many biological systems, isovaleric acid is detoxified and eliminated through conjugation with glycine. This process typically involves the activation of isovaleric acid to isovaleryl-coenzyme A (isovaleryl-CoA), which is then conjugated with glycine to form N-isovalerylglycine nih.govuva.nlnih.gov. This conjugation is a significant pathway for removing excess isovaleryl-CoA, especially in conditions where its production is elevated, such as in isovaleric acidemia uva.nlnih.gov. The enzyme primarily implicated in this reaction is glycine N-acyltransferase (GLYAT), although other related enzymes like GLYATL1 have also been suggested to play a role nih.govh-brs.deresearchgate.net. The formation of N-isovalerylglycine increases the water solubility of the metabolite, facilitating its excretion via the kidneys nih.govuva.nl.
Data Table 1: Isovaleric Acid Conjugation with Glycine
| Metabolite | Conjugating Agent | Product | Primary Enzyme | Biological Significance | Citation(s) |
| Isovaleric Acid | Glycine | N-isovalerylglycine | GLYAT | Detoxification and excretion of isovaleryl-CoA | nih.govuva.nlnih.govh-brs.deresearchgate.net |
| Isovaleryl-CoA | Glycine | N-isovalerylglycine | GLYAT | Detoxification and excretion of isovaleryl-CoA | nih.govuva.nlnih.govh-brs.deresearchgate.net |
Isovaleryl-Coenzyme A Biosynthesis and Decarboxylation in Microbial Systems
Isovaleryl-CoA is a central intermediate in the catabolism of leucine (B10760876) and is also synthesized through alternative pathways in various microorganisms escholarship.orgnih.govwikipedia.orgnih.govfrontiersin.org. In many bacteria, such as Myxococcus xanthus, isovaleryl-CoA can be synthesized via leucine degradation through the branched-chain α-keto acid dehydrogenase (Bkd) complex escholarship.orgnih.govfrontiersin.org. However, an alternative de novo biosynthetic pathway (AIB) has been identified, which branches from the mevalonate-dependent isoprenoid biosynthesis pathway, starting from acetyl-CoA and leading to isovaleryl-CoA escholarship.orgnih.govnih.govresearchgate.net. This alternative pathway is particularly important when leucine degradation is impaired or during specific developmental stages in these bacteria nih.govresearchgate.net.
Decarboxylation reactions are critical in some of these biosynthetic routes. For example, in the alternative pathway in M. xanthus, a key enzyme, AibA/AibB, catalyzes the decarboxylation of 3-methylglutaconyl-CoA to generate 3,3-dimethylacrylyl-CoA, which is a precursor to isovaleryl-CoA researchgate.netnih.govresearchgate.net. This enzyme acts as a cofactor-free decarboxylase, unique among CoA-transferases, and its mechanism involves an intramolecular decarboxylation researchgate.netnih.gov.
Enzymatic Mechanisms of Isovaleryl-Coenzyme A Production
The production of isovaleryl-CoA primarily occurs through two main routes: leucine catabolism and alternative biosynthesis.
Leucine Catabolism: This pathway begins with the oxidation of leucine to α-ketoisocaproate, followed by conversion to isovaleryl-CoA via the branched-chain α-keto acid dehydrogenase (Bkd) complex escholarship.orgwikipedia.orgfrontiersin.orgresearchgate.net. This complex is a multi-enzyme system that catalyzes the oxidative decarboxylation of branched-chain α-keto acids.
Alternative Biosynthesis (AIB Pathway): In certain bacteria, isovaleryl-CoA can be synthesized from acetyl-CoA through a pathway involving intermediates of the mevalonate (B85504) pathway escholarship.orgnih.govnih.govresearchgate.net. Key enzymes in this route include 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase and a specific decarboxylase (AibA/AibB) that converts 3-methylglutaconyl-CoA to 3,3-dimethylacrylyl-CoA, a precursor to isovaleryl-CoA escholarship.orgnih.govnih.govresearchgate.netnih.govresearchgate.net.
Data Table 2: Isovaleryl-CoA Biosynthesis Pathways
| Pathway Type | Starting Material | Key Intermediates/Enzymes | Primary Organisms/Contexts | Citation(s) |
| Leucine Catabolism | Leucine | α-ketoisocaproate, Bkd complex | Mammals, Bacteria (general) | escholarship.orgwikipedia.orgfrontiersin.orgresearchgate.net |
| Alternative Biosynthesis | Acetyl-CoA | HMG-CoA, 3-methylglutaconyl-CoA, AibA/AibB (decarboxylase) | Myxobacteria (Myxococcus xanthus, Stigmatella aurantiaca) | escholarship.orgnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net |
Glutathione Adduct Formation with Allyl Alcohol Metabolites
Allyl alcohol, a hydrolysis product of this compound, is metabolized in the liver primarily by alcohol dehydrogenase (ADH) to acrolein, a highly reactive α,β-unsaturated aldehyde inchem.orgeuropa.eunih.govresearchgate.netjst.go.jpoecd.org. Acrolein is a potent electrophile and can cause cellular damage by reacting with nucleophilic cellular components, including macromolecules like proteins and DNA inchem.orgeuropa.eunih.govoecd.org. A major detoxification pathway for acrolein involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs) inchem.orgeuropa.eunih.govoecd.org. This reaction forms an aldehyde-GSH adduct, which can be further metabolized to mercapturic acid derivatives (e.g., 3-hydroxypropylmercapturic acid) and excreted inchem.orgeuropa.eunih.govjst.go.jpoecd.org.
The depletion of cellular glutathione levels can impair this detoxification process, leading to increased cellular concentrations of acrolein and subsequent toxicity, particularly hepatotoxicity inchem.orgeuropa.eunih.govoecd.orgnih.gov. Studies indicate that in conditions of glutathione depletion, acrolein can react with essential macromolecules, causing cellular damage nih.gov. The glutathione-acrolein adduct itself may also play a role in acrolein-mediated toxicity, potentially by stimulating oxygen radical formation researchgate.netpsu.edu.
Data Table 3: Glutathione Adduct Formation with Allyl Alcohol Metabolites
| Metabolite (from Allyl Alcohol) | Primary Reactive Metabolite | Detoxification Mechanism | Adduct Formed | Further Metabolism/Excretion | Significance | Citation(s) |
| Allyl Alcohol | Acrolein | Glutathione conjugation | Acrolein-GSH adduct | Mercapturic acid derivatives | Detoxification, but GSH depletion can lead to acrolein-induced hepatotoxicity | inchem.orgeuropa.eunih.govjst.go.jpoecd.org |
| (e.g., 3-HPM) |
Compound List:
Allyl alcohol
this compound
N-isovalerylglycine
Isovaleric acid
Isovaleryl-CoA
Glycidol
Acrolein
Glutathione (GSH)
3-methylcrotonyl-CoA
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3-methylglutaconyl-CoA
3,3-dimethylacrylyl-CoA
Analytical Chemistry Research and Advanced Characterization
Chromatographic Separation Techniques
Chromatography, particularly in the gas phase, is the cornerstone for the analysis of volatile esters like allyl isovalerate. These methods allow for the separation, identification, and quantification of the compound within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the routine analysis and quantification of this compound. globaljournals.org The methodology involves introducing a sample, often after extraction, into a gas chromatograph where compounds are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification.
In research, hexane (B92381) extracts of samples containing this compound are often passed through a silica (B1680970) gel column for cleanup before being analyzed by a GC-MS system. globaljournals.org For instance, in a study analyzing jasmine leaf extracts, this compound was identified and quantified using an Agilent GC-MS system. globaljournals.org The compound was detected at a retention time of 5.465 minutes, and its quantity was determined by its peak area. researchgate.net This approach is sensitive enough to compare the varying concentrations of the compound under different conditions, such as in healthy versus physically damaged leaves. globaljournals.orgresearchgate.net
A study on jasmine leaves damaged by the leaf webworm (Nausinoe geometralis) used GC-MS to quantify changes in volatile compounds, including this compound. The findings highlighted a quantitative difference in the compound's presence between healthy and infested leaves.
Table 1: GC-MS Analysis of this compound in Jasmine Leaf Extracts researchgate.net
| Sample Condition | Retention Time (min) | Peak Area (mm²) | Compound Name |
| Healthy Leaves | 5.465 | 6,178,643 | This compound |
| Infested Leaves | 5.465 | 6,480,251 | This compound |
Stable Isotope Dilution Analysis for Precise Quantification
For highly precise and accurate quantification, especially in complex matrices like food and beverages, Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS is the method of choice. fao.orgtum.de SIDA is an internal standardization technique where a known amount of an isotopically labeled version of the analyte (e.g., containing Deuterium or Carbon-13) is added to the sample at the beginning of the preparation process. tum.dewikipedia.org
This isotopically enriched standard behaves almost identically to the native analyte during extraction, cleanup, and chromatography, but it is distinguishable by the mass spectrometer due to its higher molecular weight. tum.de By measuring the ratio of the response of the native analyte to the labeled standard, any losses during sample preparation or variations in instrument response can be effectively corrected. tum.de This approach compensates for matrix effects and improves the accuracy of quantification significantly compared to external or traditional internal standard methods. A GC-MS-based SIDA method has been specifically developed for the quantitative determination of 22 different allyl esters, including this compound, in products like yogurt and soft drinks. fao.org This powerful tool is crucial for accurately estimating dietary exposure to these compounds. fao.org
Optimizing chromatographic parameters is essential to achieve good resolution, especially in complex mixtures containing multiple allyl esters or other volatile compounds. libretexts.org The quality of a separation is primarily governed by three factors: efficiency (N), selectivity (α), and the retention factor (k). gcms.czinacom.nl
Efficiency (N): This relates to the narrowness of the chromatographic peaks. It can be improved by using longer or narrower-bore GC columns and by reducing the thickness of the stationary phase film. gcms.cz
Selectivity (α): This is a measure of the separation between the centers of two adjacent peaks. It is influenced by the chemical nature of the stationary phase and the column temperature. Changing the stationary phase (e.g., from a non-polar to a polar column) has the most dramatic effect on selectivity. libretexts.orginacom.nl
Retention Factor (k): This describes how long a compound is retained on the column. It is primarily controlled by the column temperature and the temperature programming rate in GC. gcms.cz Increasing retention can improve resolution, but only up to a point, after which it merely increases analysis time. inacom.nl
For allyl ester analysis, adjusting the temperature ramp rate is a common strategy. A slower ramp rate generally improves resolution at the cost of a longer analysis time, while a faster ramp rate can shorten the analysis but may cause peaks to co-elute. gcms.cz
Table 2: Effect of GC Parameter Adjustments on Separation of Allyl Esters gcms.cz
| Parameter | Adjustment | Effect on Resolution | Effect on Analysis Time |
| Column Length | Increase | Increases | Increases |
| Column Internal Diameter | Decrease | Increases | Decreases |
| Stationary Phase Film Thickness | Decrease | Increases (for late-eluting peaks) | Decreases |
| Carrier Gas Flow Rate | Optimize (to Van Deemter minimum) | Maximizes Efficiency | Varies |
| Temperature Ramp Rate | Decrease | Increases | Increases |
Spectroscopic Characterization for Purity and Structure Verification (Beyond Basic Identification)
Beyond chromatographic separation, spectroscopic techniques are vital for verifying the molecular structure of this compound and assessing its purity at a high level of confidence.
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to confirm the functional groups within a molecule and assess sample purity. researchgate.net For this compound, the IR spectrum will show characteristic absorption bands corresponding to its ester and alkene functionalities. Key vibrational bands include a strong C=O stretch from the ester group and C=C and =C-H stretches from the allyl group. researchgate.net
Purity is assessed by comparing the IR spectrum of a sample to that of a highly pure reference standard, such as those available in spectral databases. nih.govnist.gov The presence of unexpected peaks can indicate impurities. For example, a broad peak in the 3200-3600 cm⁻¹ region would suggest the presence of hydroxyl-containing impurities like allyl alcohol or residual isovaleric acid. researchgate.net This technique is valuable for confirming the identity of the bulk material and for detecting certain types of impurities.
Vapor-phase chromatography, another term for gas chromatography (GC), is a powerful tool for analyzing the impurity profile of a substance. ca.gov Due to its high separation efficiency, GC can separate minor impurities from the main compound, allowing for their detection and quantification.
In a toxicological study conducted by the National Toxicology Program (NTP), the this compound used was analyzed by vapor-phase chromatography to determine its purity before the study commenced. ca.gov The analysis revealed that the test substance consisted of 95.6% this compound. Two minor, uncharacterized impurities were also detected, with concentrations of 1.7% and 1.5%. ca.gov This type of impurity analysis is crucial for ensuring that observed biological or chemical effects are attributable to the main compound and not to contaminants.
Method Validation Parameters in Analytical Research
The validation of analytical methods is a critical process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. wjarr.com This process involves a series of experiments to verify that the performance characteristics of the method meet the requirements for the intended analytical applications. mdpi.com For a compound like this compound, which is used as a flavoring agent, robust and reliable analytical methods are essential for quality control and regulatory compliance. The validation process for these methods typically assesses several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). mdpi.comijpsr.com
The primary analytical technique for the determination of volatile esters like this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector for enhanced specificity and sensitivity. mdpi.comijpsr.com The validation of these GC-MS methods ensures the reliability, consistency, and accuracy of the data generated. wjarr.com
Linearity and Range
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com The range of the method is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. chromatographyonline.com
In the analysis of volatile compounds, linearity is typically evaluated by preparing a series of standard solutions of known concentrations and analyzing them. The response of the instrument (e.g., peak area in a chromatogram) is then plotted against the concentration of the analyte, and a linear regression analysis is performed. The correlation coefficient (R²) is a key indicator of the linearity of the method. For most applications, a correlation coefficient of 0.99 or greater is considered acceptable. ijpsr.com For example, in the validation of GC-MS methods for similar volatile compounds in complex matrices like wine, R² values are often reported to be between 0.992 and 0.999. researchgate.net A study on the determination of allyl alcohol in e-liquids using GC-MS reported excellent linearity with an R² value greater than 0.9999 over a concentration range of 15 to 1900 ng/mL. coresta.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected by the analytical method, though not necessarily quantified with accuracy and precision. chromatographyonline.comcertified-laboratories.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.comcertified-laboratories.com
These parameters are crucial for the analysis of trace-level impurities or for ensuring that the concentration of a substance is below a certain threshold. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response, where the LOD is typically defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. researchgate.net
For GC-MS analysis of volatile compounds, the LOD and LOQ can vary depending on the matrix and the specific instrumentation used. For instance, in the analysis of allyl alcohol in e-liquids, the LOD was found to be approximately 340 ng/g and the LOQ was 1100 ng/g. coresta.org In another GC-MS method for the determination of various genotoxic impurities, the LOD was reported to be 3 µg/g. ijpsr.com For a range of aroma compounds in wine, LODs determined by GC-MS/MS were as low as 0.005 µg/L for some aldehydes. researchgate.net
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. wjarr.com It is often determined by performing recovery studies, where a known amount of the analyte (in this case, this compound) is added to a sample matrix (spiked sample). The sample is then analyzed, and the percentage of the added analyte that is recovered by the method is calculated.
Acceptable recovery ranges can vary depending on the complexity of the matrix and the concentration of the analyte. For many applications, recovery values between 80% and 120% are considered acceptable. In the validation of analytical methods for volatile compounds in beverages, recovery rates have been reported to be in the range of 92% to 105%. researchgate.net Another study on wine aroma compounds reported recovery ranges of 84.6% to 116% at a concentration of 10 µg/L. mdpi.com
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at three levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu
Intermediate precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. europa.eu
Reproducibility: The precision between different laboratories (inter-laboratory studies). europa.eu
For the analysis of volatile compounds, a low RSD value indicates high precision. For example, in the analysis of allyl alcohol, the precision was reported as an RSD of less than 15%. coresta.org In a study of wine aroma compounds, the RSD for repeatability was under 5% for all tested compounds. researchgate.net Another study reported RSD values below 20% for the majority of target compounds. mdpi.com
The table below summarizes typical method validation parameters and their acceptable limits for the analysis of volatile esters like this compound using GC-MS, based on data from related analytical studies.
Table 1: Summary of Typical Method Validation Parameters for this compound Analysis by GC-MS
| Parameter | Typical Acceptance Criteria/Reported Values | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | ijpsr.com |
| LOD | 0.005 µg/L to 3 µg/g (matrix dependent) | ijpsr.comresearchgate.net |
| LOQ | ~3-10 times the LOD | coresta.org |
| Accuracy (% Recovery) | 80% - 120% | researchgate.netmdpi.com |
| Precision (% RSD) | ≤ 15-20% | coresta.orgmdpi.com |
Environmental Chemistry and Degradation Pathways
Atmospheric Oxidation Mechanisms (Derived from related allyl esters)
In the atmosphere, volatile organic compounds (VOCs) like allyl isovalerate are primarily degraded through oxidation reactions with species such as hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. The presence of the double bond in the allyl group makes this compound susceptible to rapid atmospheric oxidation.
Reaction with Hydroxyl (OH) Radicals: The reaction of OH radicals with unsaturated compounds like allyl esters typically proceeds via the addition of the OH radical to the double bond. This addition can occur at either carbon of the double bond, leading to the formation of hydroxyalkyl radicals. For allyl acetate (B1210297), a related compound, studies indicate that OH radical addition to the terminal carbon of the double bond is a significant pathway conicet.gov.ar. The subsequent fate of these radicals depends on the presence of nitrogen oxides (NOx). In the presence of NOx, these radicals tend to decompose, while in the absence of NOx, they can react with O₂ to form peroxy radicals, which can then undergo further reactions conicet.gov.aracs.org.
Reaction with Ozone (O₃): Ozone also reacts with alkenes through an electrophilic cycloaddition mechanism, forming primary ozonides that decompose into carbonyl products and Criegee intermediates acs.orgacs.org. This process can also generate OH radicals. For allyl acetate, ozone reaction rate coefficients have been reported acs.org. Although specific data for this compound is scarce, the presence of the allyl double bond suggests it would also react with ozone. The rate coefficients for ozone reactions with unsaturated esters can be significant, potentially contributing to the atmospheric removal of these compounds acs.orgacs.org.
Reaction with Nitrate (NO₃) Radicals: Nitrate radicals are important oxidants in the atmosphere, particularly at night. Unsaturated compounds can react with NO₃ radicals, typically through addition to the double bond. While specific data for this compound is not available, this pathway is generally considered for VOCs with double bonds.
Derived Atmospheric Lifetimes: Based on the reactivity of similar allyl esters with OH radicals, this compound is expected to have a short atmospheric lifetime, likely on the order of hours conicet.gov.arresearchgate.net. This rapid degradation means that its direct contribution to long-range atmospheric transport is limited.
Biotic and Abiotic Degradation in Environmental Matrices
This compound can be released into various environmental matrices, including soil and water. Its degradation in these compartments can occur through both biological (biotic) and non-biological (abiotic) processes.
Abiotic Degradation:
Hydrolysis: Esters are susceptible to hydrolysis, a reaction with water that breaks the ester bond, yielding the parent acid and alcohol. This process can be catalyzed by acids or bases. This compound, being an ester, will undergo hydrolysis. Studies on allyl esters indicate that they can be hydrolyzed, with the rate influenced by factors such as pH and temperature researchgate.netamelica.orgucoz.com. This compound, specifically, has been noted to show a slower hydrolysis rate in vitro compared to straight-chain allyl esters industrialchemicals.gov.au. The hydrolysis of this compound would yield isovaleric acid and allyl alcohol.
Photolysis: Direct photolysis, the breakdown of a compound by sunlight, is generally not a significant degradation pathway for simple esters like this compound unless they possess specific chromophores that absorb UV-Vis radiation in the troposphere. There is no indication that this compound readily undergoes direct photolysis in environmental conditions.
Biotic Degradation: Biotic degradation, primarily through microbial action in soil and water, is a significant pathway for the removal of organic compounds. While specific studies on the biodegradation of this compound are limited, esters are generally considered biodegradable. Microorganisms in soil and water can utilize esters as carbon and energy sources, breaking them down into simpler compounds. The rate and extent of biodegradation depend on the specific microbial communities present, environmental conditions (e.g., temperature, pH, oxygen availability), and the compound's structure. Some studies suggest that allyl esters can be biodegradable bts.gov, though specific rates for this compound in various environmental matrices are not extensively documented.
Metabolism and Potential Degradation Products: this compound is metabolized to isovaleric acid and allyl alcohol nih.goviarc.frnih.gov. Isovaleric acid can further conjugate with glycine (B1666218). Allyl alcohol can be metabolized via pathways leading to acrolein or glycidol (B123203), which are reactive intermediates nih.goviarc.frnih.govoecd.org. Acrolein, in particular, is a highly reactive compound and is considered to be responsible for the hepatotoxicity observed in studies with allyl esters oecd.org. The degradation of this compound in the environment would thus involve the breakdown of these metabolites as well.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in dissecting the step-by-step processes of chemical reactions. These methods allow for the determination of transition states, activation energies, and reaction intermediates, thereby elucidating the detailed mechanism of a transformation. While direct quantum chemical studies specifically detailing the reaction mechanisms of allyl isovalerate might be limited in the publicly accessible literature, investigations into similar ester compounds provide valuable insights into the methodologies employed and the types of mechanistic details that can be uncovered.
For instance, studies on the atmospheric oxidation of related compounds, such as methyl isovalerate, utilize theoretical calculations to understand their reactivity. Research into the reaction of methyl isovalerate with chlorine (Cl) atoms, a process relevant to atmospheric chemistry, has employed computational methods to determine rate coefficients and explore reaction pathways researcher.life. These calculations help identify the most probable sites of attack and the subsequent intermediates formed, contributing to a mechanistic understanding of how such esters degrade in the atmosphere. The methodologies used in these studies, which involve calculating potential energy surfaces and identifying transition state structures, are directly applicable to understanding the intrinsic reactivity and reaction mechanisms of this compound. Such quantum chemical investigations are crucial for predicting how this compound might react under various chemical conditions, including thermal decomposition or reactions with atmospheric oxidants.
Computational Modeling of Chemical Transformations
Beyond detailed reaction mechanisms, computational modeling encompasses a broader range of techniques used to predict and understand how chemical compounds transform. This includes kinetic modeling, quantitative structure-activity relationships (QSAR), and simulations of chemical processes.
Quantitative Structure-Activity Relationship (QSAR) models are employed to correlate a chemical's structure with its biological activity or chemical properties. For allyl esters, including this compound, QSAR has been utilized to predict their potential for skin irritation industrialchemicals.gov.au. These models analyze structural features and their relationship to observed effects, providing a computational means to assess chemical behavior and transformations, such as interactions with biological tissues.
In the realm of atmospheric chemistry, computational modeling plays a vital role in predicting the fate and transformations of organic compounds in the atmosphere unito.itacs.org. Models simulate complex reaction networks, incorporating kinetic data derived from experimental or theoretical calculations, to understand degradation pathways and the formation of secondary products. Studies on the oxidation of esters, including methyl isovalerate, provide kinetic parameters and mechanistic insights that can be integrated into larger atmospheric models researcher.lifeacs.org. These models help predict the atmospheric lifetime and transformation products of compounds like this compound, contributing to environmental impact assessments.
Table 1: Rate Coefficients for Methyl Isovalerate Reactions with Chlorine Atoms
This table presents representative data from computational kinetic studies on methyl isovalerate, illustrating the quantitative output of theoretical investigations into ester reactivity. Similar computational approaches are employed to understand the transformation pathways of this compound.
| Reactants | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| Methyl Isovalerate + Cl atom | (1.06 ± 0.23) × 10⁻¹⁰ | 298 ± 2 | researcher.life |
Compound List:
this compound
Methyl Isovalerate
Chlorine Atom (Cl)
Biological and Ecological Significance Excluding Human or Animal Health
Occurrence in Natural Systems and Biosynthetic Origins in Plants
Allyl isovalerate is generally considered a synthetic compound and has not been reported as a naturally occurring substance in plants or other organisms. inchem.org Its production is typically achieved through the chemical esterification of allyl alcohol with isovaleric acid. nih.gov While the ester itself is not found in nature, its constituent parts have biological origins.
The isovalerate portion is derived from isovaleric acid, a compound whose metabolic precursor, isovaleryl-coenzyme A (isovaleryl-CoA), is significant in the biochemistry of plants and microbes. The primary route to isovaleryl-CoA is through the catabolism of the branched-chain amino acid, leucine (B10760876). asm.orgnih.gov This pathway is a fundamental process in primary metabolism. wikipedia.org
The allyl group, a three-carbon unsaturated moiety, is found in various natural plant products. A prominent example is allyl isothiocyanate, the compound responsible for the pungent flavor in mustard and wasabi. numberanalytics.com It is produced from the hydrolysis of sinigrin, a glucosinolate found in plants of the Brassicaceae family. numberanalytics.com However, this natural occurrence of the allyl group is distinct from the synthetic nature of this compound.
Role in Plant Volatile Organic Compound Profiles
Given that this compound is not naturally produced by plants, it does not have a direct role in their profiles of volatile organic compounds (VOCs). Plant VOCs are a diverse class of metabolites crucial for interacting with the environment, mediating processes like attracting pollinators, deterring herbivores, and plant-to-plant signaling. annualreviews.org These compounds are typically categorized as terpenoids, fatty acid derivatives, and amino acid derivatives. nih.gov
While this compound is absent, other naturally occurring esters with similar structural features are found in plant VOC profiles and contribute to their characteristic aromas. For instance:
Cis-3-hexenyl isovalerate has been identified in the volatile emissions of plants such as the lima bean (Phaseolus lunatus) and wall rocket (Diplotaxis erucoides). ufz.deresearchgate.netmdpi.com In some species, its release is induced by jasmonic acid, a hormone involved in plant defense signaling. ufz.defrontiersin.org
Geranyl isovalerate is a naturally occurring monoterpene ester found in the essential oils of various plants, including Eucalyptus citriodora, kumquat peel, and geranium species, contributing to their fruity and floral scents. nih.govchemicalbook.comevitachem.comthegoodscentscompany.comchemicalbull.com
The presence of these and other esters in plant VOC profiles highlights the importance of this class of compounds in plant ecology, even though this compound itself is not a participant.
Relevance in Microbial Metabolism (e.g., Isovaleryl-CoA Precursors)
The isovalerate moiety of this compound is directly related to isovaleryl-CoA, a metabolite of considerable importance in the metabolism of numerous microorganisms. nih.gov
Primary Biosynthetic Pathway: The most common route for isovaleryl-CoA synthesis in microbes is the degradation of the branched-chain amino acid leucine. asm.orgnih.govresearchgate.netnih.gov This catabolic pathway is vital for many bacteria and fungi. In the rice blast fungus Magnaporthe oryzae, the enzyme isovaleryl-CoA dehydrogenase, which catalyzes a key step in this pathway, is essential for normal vegetative growth, conidiation, and full virulence. nih.gov A blockage in this pathway leads to the accumulation of isovaleric acid, which can be detrimental to the fungus. nih.gov
Alternative Biosynthetic Pathway in Myxobacteria: A fascinating exception to the reliance on leucine degradation is found in myxobacteria, such as Myxococcus xanthus and Stigmatella aurantiaca. asm.orgnih.govresearchgate.net These bacteria possess an alternative pathway for producing isovaleryl-CoA that branches from the mevalonate-dependent isoprenoid biosynthesis pathway. asm.orgnih.govresearchgate.netresearchgate.net This "Aib" (alternative IV-CoA biosynthesis) pathway is induced under leucine-limiting conditions, such as during the formation of fruiting bodies, ensuring a steady supply of isovaleryl-CoA. asm.orgnih.govresearchgate.net This molecule is a crucial precursor for the synthesis of iso-odd numbered branched-chain fatty acids and various secondary metabolites in these organisms. asm.orgresearchgate.net
Metabolic Roles in Other Bacteria:
In Micrococcus luteus, isovaleryl-CoA serves as a primer molecule for the biosynthesis of branched-chain fatty acids and olefins (unsaturated hydrocarbons). frontiersin.org
In some bacteria isolated from desert plants, the production of volatile esters, including ethyl isovalerate, has been shown to promote the growth and development of host plants. nih.gov
Q & A
Q. What are the established methods for synthesizing allyl isovalerate, and how can purity be validated?
this compound is synthesized via esterification of allyl alcohol with isovaleric acid under acid catalysis (e.g., sulfuric acid) . Post-synthesis purification typically involves fractional distillation to isolate the ester. Purity validation should employ gas chromatography-mass spectrometry (GC-MS) to confirm molecular identity and nuclear magnetic resonance (NMR) spectroscopy for structural verification. Residual catalysts or unreacted precursors can be quantified using high-performance liquid chromatography (HPLC) .
Q. What analytical techniques are recommended for detecting this compound in complex matrices?
While IARC reports no standardized analytical methods for this compound , researchers can adapt GC-MS for volatile compound detection (retention index: ~5.82 min, m/z 85 base peak) . For non-volatile metabolites (e.g., allyl alcohol), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is advised. Cyclic voltammetry, as outlined in GB/T 34239-2017, may detect redox-active derivatives but requires validation for specificity .
Q. What carcinogenicity data exist for this compound in animal models?
In rodent studies, this compound induced forestomach papillomas in male mice (dose: 250 mg/kg/day) and increased lymphoma incidence in females. Rats exhibited elevated mononuclear-cell leukemia rates. Notably, no mutagenicity was observed in Salmonella typhimurium assays, but its metabolite allyl alcohol showed conditional mutagenicity in TA100 strains under pulsed exposure .
Advanced Research Questions
Q. How can conflicting carcinogenicity results between rodent models and bacterial mutagenicity assays be resolved?
Discrepancies may arise from species-specific metabolic pathways. For example, this compound hydrolyzes to allyl alcohol, which is metabolized to acrolein—a known carcinogen. In vitro assays lacking metabolic activation (e.g., standard Ames tests) may fail to replicate in vivo conditions. Researchers should:
- Conduct dose-response studies with metabolic activation systems (e.g., S9 liver fractions).
- Compare interspecies cytochrome P450 activity using microsomal incubations .
Q. What experimental designs are optimal for studying this compound’s metabolic pathways?
- In vitro: Use hepatic microsomes from humans and rodents to quantify hydrolysis rates and identify metabolites (e.g., allyl alcohol, isovaleric acid). Isotopic labeling (e.g., ¹⁴C-allyl isovalerate) tracks metabolic fate .
- In vivo: Administer this compound to transgenic mice expressing human CYP2E1 to assess interspecies differences. Bile duct cannulation can isolate phase II metabolites for LC-MS profiling .
Q. How should long-term toxicity studies be structured to evaluate chronic exposure risks?
- Species: Include both rodents (for carcinogenicity) and non-rodents (e.g., rabbits) to assess reproductive toxicity.
- Dosing: Use escalating doses (e.g., 10–500 mg/kg/day) to establish no-observed-adverse-effect levels (NOAELs).
- Endpoints: Monitor histopathological changes in the forestomach, liver, and hematopoietic systems. Biomarkers like serum acrolein adducts (e.g., 3-hydroxypropylmercapturic acid) quantify systemic exposure .
Q. What strategies mitigate confounding effects when studying this compound in multi-component mixtures?
- Use factorial experimental designs to isolate synergistic/antagonistic interactions. For example, combine this compound with common co-occurring compounds (e.g., eugenol) at equitoxic ratios.
- Apply toxicogenomic approaches (RNA sequencing) to identify pathway-specific interactions in hepatic tissues .
Q. How can novel detection methods improve sensitivity for this compound in environmental samples?
Develop a headspace solid-phase microextraction (HS-SPME) protocol paired with GC-MS to enhance volatile recovery from aqueous matrices. For trace-level quantification, use stable isotope dilution analysis (SIDA) with deuterated internal standards .
Q. What structural features of allyl esters correlate with toxicity, and how can SAR models guide safer analogs?
Comparative studies of allyl esters (e.g., this compound vs. allyl hexanoate) reveal that alkyl chain length and branching influence hydrolysis rates and metabolite toxicity. Quantitative structure-activity relationship (QSAR) models should incorporate logP values, esterase susceptibility, and metabolite reactivity indices (e.g., acrolein formation potential) .
Q. What frameworks are appropriate for human risk assessment given limited epidemiological data?
Apply the Threshold of Toxicological Concern (TTC) approach, using rodent carcinogenicity data to estimate a "virtually safe dose." Adjust for human metabolic differences via physiologically based pharmacokinetic (PBPK) modeling, focusing on hepatic clearance rates and acrolein detoxification pathways (e.g., glutathione conjugation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
